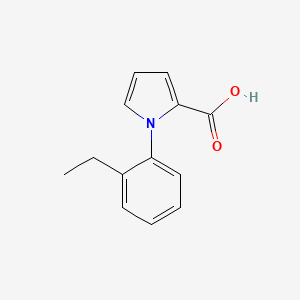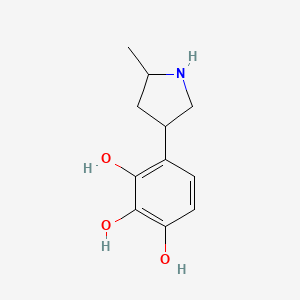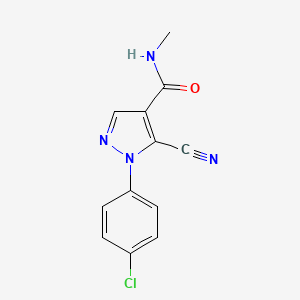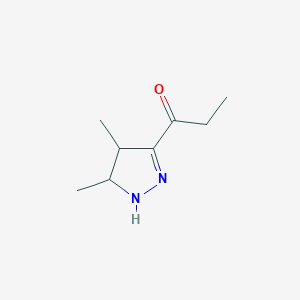
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound features a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 2-ethylphenyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with 2-Ethylphenyl Group:
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 2-ethylbenzoyl pyrrole carboxylic acids.
Reduction: Formation of 2-ethylphenyl pyrrole alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in cell signaling and function.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.
類似化合物との比較
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid can be compared with other pyrrole carboxylic acids, such as:
1-Phenyl-1h-pyrrole-2-carboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.
1-(2-Methylphenyl)-1h-pyrrole-2-carboxylic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(2-Chlorophenyl)-1h-pyrrole-2-carboxylic acid: The presence of a chlorine atom introduces different electronic effects and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
918667-50-2 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
1-(2-ethylphenyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-9-5-8-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |
InChIキー |
HQYDTAYUUFUJCB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N2C=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)




![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)






![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)
